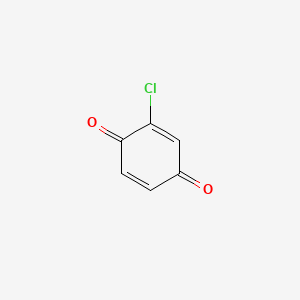

2-Chloro-1,4-benzoquinone

描述

Overview of Quinone Chemistry and its Relevance

Quinones are a class of organic compounds derived from aromatic compounds, such as benzene (B151609) or naphthalene, by the conversion of an even number of -CH= groups into -C(=O)- groups. wikipedia.org This results in a fully conjugated cyclic dione (B5365651) structure. wikipedia.org The archetypal member of this class is 1,4-benzoquinone (B44022). wikipedia.org Quinones are not aromatic but are conjugated cyclic diketones. libretexts.org Their chemistry is closely linked to their corresponding aromatic arenols, with which they are readily interconverted. libretexts.org

The chemical and biological activities of quinones are significant and varied. researchgate.net They are key players in biological systems, participating in electron and proton transfer processes. acs.org For instance, they function as electron carriers in photosynthesis and are involved in cellular respiration. researchgate.net Quinones can act as both electrophiles and oxidizing agents. wikipedia.orgresearchgate.net Their ability to undergo reversible reduction to hydroquinones is a cornerstone of their chemical behavior and biological function. libretexts.orgresearchgate.net This redox cycling capability, however, can also lead to the generation of reactive oxygen species (ROS), which has toxicological implications. researchgate.netacs.org In synthetic organic chemistry, quinones are valuable as oxidizing agents and as dienophiles in Diels-Alder reactions. wikipedia.orgatamanchemicals.com

Significance of Halogenated Benzoquinones in Chemical and Biological Systems

Halogenated benzoquinones are a subclass of quinones that have attracted considerable attention due to their distinct chemical properties and pronounced biological effects. acs.orgnih.gov The presence of one or more halogen atoms on the benzoquinone ring significantly influences the compound's electrophilicity and redox potential. acs.org This makes them generally more reactive and potent oxidizing agents compared to their non-halogenated counterparts. wikipedia.org

In biological contexts, halogenated quinones are known for a range of activities. acs.orgnih.gov For example, they have been identified as inhibitors of certain enzymes. acs.org Their high reactivity also means they can readily interact with biological nucleophiles like the thiol groups in proteins (e.g., glutathione) and amino groups in DNA, leading to covalent modifications of these crucial macromolecules. acs.orgmdpi.comvulcanchem.com This reactivity is linked to their observed toxicological profiles. acs.orgnih.gov Furthermore, several halogenated quinones have been identified as disinfection byproducts (DBPs) in drinking water, formed during chlorination processes, raising environmental and health concerns. nih.govcornell.edu Their formation as metabolites of various industrial pollutants, such as pentachlorophenol (B1679276), is also an area of active research. nih.gov

Research Landscape and Gaps for 2-Chloro-1,4-benzoquinone

This compound is a subject of interest in several scientific domains, including synthetic chemistry, environmental science, and toxicology. Research has established it as a versatile intermediate in organic synthesis for creating more complex molecules, including heterocyclic compounds and derivatives with potential medicinal applications. kit.eduresearchgate.netchemicalbook.com Its role as a reactive intermediate in the degradation of certain pollutants and its formation during the oxidation of chlorinated phenols have also been documented. chemicalbook.comsigmaaldrich.com

However, there are still research gaps. While its reactivity is known, a more systematic exploration of its reaction scope with a wider array of nucleophiles and dienes could unveil new synthetic pathways. In environmental science, while its identity as a disinfection byproduct is known, further studies are needed to fully understand its formation pathways, environmental fate, and the extent of its occurrence in various water sources. cornell.edu Detailed mechanistic studies on its interactions with biological systems are also an area ripe for further investigation to fully elucidate its toxicological profile.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWYSWDBYCVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878857 | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-99-8 | |

| Record name | Chloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M5BFC679H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 1,4 Benzoquinone and Its Derivatives

Classical and Modern Synthetic Approaches

Traditional and contemporary methods for synthesizing 2-chloro-1,4-benzoquinone and its derivatives often involve direct chlorination of quinones or oxidation of suitably substituted precursors like phenols, hydroquinones, and anilines.

Chlorination of 1,4-Benzoquinone (B44022) and its Derivatives

Direct chlorination of 1,4-benzoquinone or its substituted derivatives represents a straightforward approach to obtaining chlorinated quinones. The reaction of 1,4-benzoquinone with chlorine gas can lead to the formation of various chlorinated products, including tetrachloro-1,4-benzoquinone (chloranil). google.comgoogle.com The process can be carried out in aqueous hydrochloric acid, and the reaction conditions can be controlled to favor the formation of specific chlorinated quinones. google.com For instance, the synthesis of high-purity tetrachloro-1,4-benzoquinone has been achieved by reacting hydroquinone (B1673460) with chlorine in concentrated hydrochloric acid in the presence of an iron(III) catalyst. google.comgoogle.com

Similarly, the chlorination of hydroquinone, a precursor to 1,4-benzoquinone, is a known method for producing chlorinated benzoquinones. google.comgoogle.com The reaction proceeds through the formation of the corresponding chlorinated hydroquinones, which are then oxidized to the quinone form.

The table below summarizes the chlorination of 1,4-benzoquinone and hydroquinone.

| Starting Material | Reagent | Product | Reference |

| 1,4-Benzoquinone | Chlorine | Chlorinated 1,4-benzoquinones | google.comgoogle.com |

| Hydroquinone | Chlorine, Hydrochloric Acid | Tetrachloro-1,4-benzoquinone | google.comgoogle.com |

Oxidation of Phenols and Hydroquinones as Precursors

The oxidation of substituted phenols and hydroquinones provides a versatile route to this compound and its derivatives. 2-Chlorophenol (B165306) can be oxidized to this compound. nih.govresearchgate.net This transformation can be achieved using various oxidizing agents. For example, the white-rot fungus Trametes versicolor produces extracellular laccase that can oxidize 2-chlorophenol to this compound. nih.gov Chemical oxidizing agents like potassium nitrosodisulfonate have also been employed for the selective oxidation of chlorophenols. researchgate.net

The oxidation of 2-chlorohydroquinone is another direct method to produce this compound. orgsyn.org This oxidation can be carried out using agents like acid dichromate. orgsyn.org The pathway for the degradation of 2,4-dichlorophenol (B122985) by Phanerochaete chrysosporium involves the initial oxidation to this compound, which is then reduced to 2-chloro-1,4-hydroquinone. nih.gov

The following table details the oxidation of various precursors to chlorinated benzoquinones.

| Precursor | Oxidizing Agent/Method | Product | Reference |

| 2-Chlorophenol | Laccase (from Trametes versicolor) | This compound | nih.gov |

| 2-Chlorophenol | Potassium nitrosodisulfonate | This compound | researchgate.net |

| 2-Chlorohydroquinone | Acid dichromate | This compound | orgsyn.org |

| 2,4-Dichlorophenol | Lignin (B12514952) peroxidase or manganese peroxidase | This compound | nih.gov |

Synthesis from Aniline (B41778) Derivatives

Aniline and its derivatives can serve as precursors for the synthesis of this compound. The oxidation of certain aniline derivatives can lead to the formation of benzoquinones. scielo.br For example, the oxidation of 4-amino-3-chlorophenol (B108459) can yield chloro-p-benzoquinone. orgsyn.org Furthermore, studies have shown that para-substituted aromatic amines, such as aniline, can act as precursors for the formation of 2,6-dichloro-1,4-benzoquinone (B104592) upon chlorination. nih.gov The reaction is thought to proceed through a 3,5-dichloroquinone-4-chloroimide intermediate. nih.gov

Advanced Synthetic Strategies

More advanced synthetic methods, including photochemical routes and metal-catalyzed reactions, offer alternative and sometimes more selective pathways to this compound and its derivatives.

Photochemical Synthesis Routes

Photochemical methods can be employed for the synthesis and transformation of chloro-substituted p-benzoquinones. nih.govresearchgate.net Irradiation of chloro-1,4-benzoquinone (ClBQ) in aqueous solution can lead to the formation of the corresponding hydroquinone and 2-hydroxy-1,4-benzoquinone (B196085). nih.gov The photochemical reactions of various chloro-substituted 1,4-benzoquinones have been investigated, revealing that aqueous photoreactivity is generally enhanced by the presence of electron-withdrawing substituents. researchgate.net The photolysis of 2,3,5,6-tetrakis(trimethylsilyl)-1,4-benzoquinone has been shown to result in isomerization to a ketene (B1206846) derivative. oup.com

The following table provides an overview of photochemical reactions involving chloro-benzoquinones.

| Reactant | Condition | Products | Reference |

| Chloro-1,4-benzoquinone | UV irradiation in aqueous solution | Corresponding hydroquinone, 2-hydroxy-1,4-benzoquinone | nih.gov |

| 2,5-dichloro-1,4-benzoquinone (B146525) | UV-A or LED irradiation in aqueous solution | Corresponding hydroquinone, hydroxyl-quinone | researchgate.net |

| 2,3,5,6-tetrakis(trimethylsilyl)-1,4-benzoquinone | Photolysis | 4-carbonyl-2,3,5,5-tetrakis(trimethylsilyl)-2-cyclopenten-1-one | oup.com |

Metal-Catalyzed Oxidative Coupling Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted benzoquinones. Palladium-catalyzed reactions, in particular, have been utilized for the synthesis of various quinone derivatives. For instance, a palladium(II) acetate (B1210297)/heteropoly acid system has been used to catalyze the oxidative coupling of 2-methoxy-1,4-benzoquinone with methoxyarenes. scielo.br While direct metal-catalyzed synthesis of this compound is not extensively detailed in the provided context, the general applicability of these methods to quinone synthesis suggests their potential. For example, a metal-free Meerwein reaction of 3-amino-2-chloropyridine (B31603) with 1,4-benzoquinone has been used to synthesize an arylated quinone, which is a precursor to a benzofuropyridine derivative. beilstein-journals.org

Nucleophilic Substitution Reactions for Derivatives

The reactivity of the this compound ring system allows for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine atom and the carbonyl groups activates the quinone ring, making it susceptible to attack by nucleophiles. These reactions can proceed through different mechanisms, including Michael addition and direct vinylic substitution, leading to a diverse array of substituted benzoquinone products. nih.gov

The reaction of this compound (CBQ) with thiols, such as nitrobenzenethiol (NBT), demonstrates this reactivity. The process can involve two sequential mechanisms: an initial Michael addition followed by a vinylic substitution of the chlorine atom. This reaction can yield both monosubstituted products, like 2-((4-nitrophenyl)thio)benzene-1,4-diol, and disubstituted products, such as 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol. nih.gov The chlorine substituent activates the benzoquinone ring, making it more reactive towards nucleophiles compared to unsubstituted or alkyl-substituted benzoquinones. nih.gov

Amine nucleophiles also readily react with chlorobenzoquinones. For instance, the reaction of 2,6-dichloro-1,4-benzoquinone with N-(3-aminopropyl)-2-pipecoline in dichloromethane (B109758) results in the formation of a 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative. dergipark.org.tr Similarly, reactions of other chlorinated benzoquinones, like 2,5-dichloro-1,4-benzoquinone, with amines such as pyrrolidine (B122466) can lead to unexpected products. Instead of the anticipated simple disubstitution at the 2 and 5 positions, the major product can be 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone. mathnet.ru The reaction pathway and product distribution can be sensitive to the reaction conditions and the stoichiometry of the reactants. mathnet.ruresearchgate.net

The reaction with sulfur(IV) compounds, like sulfite (B76179) or bisulfite, showcases another pathway involving reductive dehalogenation. tandfonline.com The nucleophilic attack by the sulfite ion on the quinone ring leads to the dissociation of the chloride ion. tandfonline.com This process results in the formation of sulfonated quinone products rather than simple reduction to the corresponding hydroquinone. tandfonline.com

The table below summarizes various nucleophilic substitution reactions involving chlorinated benzoquinones.

Table 1: Examples of Nucleophilic Substitution Reactions on Chlorinated Benzoquinones

| Reactant | Nucleophile | Product(s) | Reference |

|---|---|---|---|

| This compound | Nitrobenzenethiol (NBT) | 2-((4-nitrophenyl)thio)benzene-1,4-diol, 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol | nih.gov |

| 2,5-Dichloro-1,4-benzoquinone | Pyrrolidine | 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone | mathnet.ru |

| 2,6-Dichloro-1,4-benzoquinone | N-(3-aminopropyl)-2-pipecoline | 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone | dergipark.org.tr |

| 2,5-Dichloro-1,4-benzoquinone | Sulfur(IV) (Sulfite) | Sulfonated quinones | tandfonline.com |

| 2,5-Dichloro-3,6-diethoxy-1,4-benzoquinone | Hexadecanethiol | Substitution of chlorine atoms | academie-sciences.fr |

| 2,6-Dichloro-3,5-diethoxy-1,4-benzoquinone | Morpholine | Substitution of chlorine and/or ethoxy groups | academie-sciences.fr |

Formation via Degradation Pathways of Chlorinated Compounds

This compound is a significant intermediate formed during the degradation of various chlorinated aromatic compounds, particularly chlorophenols. These degradation processes can be mediated by chemical oxidants or biological systems, such as fungi.

Chemical oxidation using reagents like potassium nitrosodisulfonate can transform chlorophenols into chlorinated benzoquinones. For example, the reaction of 2-chlorophenol and 2,4-dichlorophenol with potassium nitrosodisulfonate at a basic pH yields this compound as an intermediate product. researchgate.netresearchgate.net

Microbial degradation, especially by white-rot and brown-rot fungi, is a well-documented pathway for the formation of this compound from more complex chlorinated phenols. The white-rot fungus Phanerochaete chrysosporium degrades 2,4-dichlorophenol by first oxidizing it to this compound. asm.org This initial oxidative dechlorination is catalyzed by extracellular enzymes like lignin peroxidase and manganese peroxidase. asm.orgnih.gov Similarly, the fungus Trametes versicolor utilizes its extracellular laccase activity to oxidize 2-chlorophenol, leading to the formation of this compound. nih.gov

The degradation of pentachlorophenol (B1679276) (PCP), a widely used wood preservative, also proceeds through chlorinated benzoquinone intermediates. While the primary product is often tetrachloro-1,4-benzoquinone, further degradation and dechlorination steps can lead to the formation of less chlorinated quinones. iarc.frresearchgate.net For instance, the degradation of 2,4,6-trichlorophenol (B30397) by P. chrysosporium is initiated by an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone, which is a precursor that can be further metabolized. nih.gov Brown-rot fungi, such as Gloeophyllum striatum, are also capable of degrading 2,4-dichlorophenol and pentachlorophenol, contributing to the environmental formation of these intermediates. oup.comoup.com

The table below outlines the formation of this compound and related compounds from various chlorinated precursors.

Table 2: Formation of this compound from Degradation of Chlorinated Compounds

| Precursor Compound | Degradation Agent/System | Key Intermediate(s) | Reference |

|---|---|---|---|

| 2-Chlorophenol | Trametes versicolor (fungus) | This compound | nih.gov |

| 2-Chlorophenol | Potassium nitrosodisulfonate | This compound | researchgate.netresearchgate.net |

| 2,4-Dichlorophenol | Phanerochaete chrysosporium (fungus) | This compound | asm.org |

| 2,4-Dichlorophenol | Potassium nitrosodisulfonate | This compound | researchgate.net |

| 2,4,6-Trichlorophenol | Phanerochaete chrysosporium (fungus) | 2,6-Dichloro-1,4-benzoquinone | nih.gov |

| Pentachlorophenol | Rat liver microsomes | Tetrachloro-1,4-benzoquinone, trichloro-1,4-benzoquinone | iarc.fr |

| Pentachlorophenol | Sphingobium chlorophenolicum (bacterium) | Tetrachloro-1,4-benzoquinone | researchgate.net |

Reactivity and Reaction Mechanisms of 2 Chloro 1,4 Benzoquinone

Redox Chemistry and Electron Transfer Processes

The redox behavior of 2-Chloro-1,4-benzoquinone is a critical aspect of its chemical reactivity, influencing its role in various chemical and biological systems. This includes one-electron and two-electron reduction processes, as well as its interactions with oxidizing agents.

One-Electron Reduction Potentials

The one-electron reduction of a quinone (Q) results in the formation of a semiquinone radical anion (SQ•−). nih.gov This process is a fundamental step in the broader redox cycling of quinones. The reduction potential for this process is influenced by the substituents on the benzoquinone ring. Electron-withdrawing groups, such as chlorine, make the quinone more electrophilic and thus "easier" to reduce. nih.gov For this compound, the one-electron reduction potential has been reported in various solvents. In acetonitrile (B52724) (MeCN), the potential is -1.07 V versus the Saturated Calomel Electrode (SCE). escholarship.org In a study comparing various quinones, this compound was found to have a high reduction potential, indicating its relative ease of accepting an electron. irost.ir

Two-Electron/Two-Proton Reduction Potentials

Interactive Data Table: Reduction Potentials of this compound in Acetonitrile

| Reduction Process | Potential (V vs. SCE) |

| One-Electron Reduction | -1.07 |

| Two-Electron Reduction | -0.58 |

Note: Data sourced from electrochemical studies in acetonitrile. escholarship.org

Kinetic Studies of Redox Reactions with Oxidants (e.g., Hydrogen Peroxide)

The reaction of this compound with oxidants like hydrogen peroxide has been the subject of kinetic studies. In aqueous media, the reaction between this compound and hydrogen peroxide leads to the formation of a hydroxylated 1,4-benzoquinone (B44022) intermediate. rsc.orgresearchgate.net The formation of this intermediate follows first-order kinetics with respect to both the parent 1,4-benzoquinone and hydrogen peroxide, and shows an inverse first-order dependence on the hydrogen ion concentration. rsc.orgresearchgate.net This suggests that the rate-determining step involves the reaction between the quinone and the hydroperoxide ion. researchgate.net The decomposition of the hydroxylated intermediate proceeds through two parallel pathways: one is first-order, and the other is second-order with respect to the intermediate. rsc.org The rate constants for the formation step correlate with the redox potentials of the substituted quinone-hydroquinone systems, indicating that electronic effects are the primary drivers of reactivity in this process. rsc.org

Role in Homogeneous Catalysis and Reaction Mechanisms

This compound and other quinone derivatives can act as oxidants or co-catalysts in various homogeneous catalytic reactions. For instance, in some palladium-catalyzed C-H activation reactions, 1,4-benzoquinone is used as a reaction promoter. tcichemicals.com Quinones can reoxidize the reduced form of the metal catalyst, allowing the catalytic cycle to continue. tcichemicals.comsci-hub.se The effectiveness of quinones in these roles is linked to their redox potentials. Electron-deficient benzoquinones are often more effective in certain catalytic applications, such as preventing olefin isomerization in ruthenium-catalyzed metathesis. caltech.edu The reaction of this compound with sulfur(IV) compounds in aqueous solution leads to reductive dehalogenation and the formation of sulfonated quinones, demonstrating its reactivity in complex reaction pathways. tandfonline.com

Nucleophilic Addition Reactions

Nucleophilic addition is a key reaction pathway for quinones, given the electrophilic nature of their conjugated system.

Michael Addition Pathways

This compound readily undergoes Michael-type additions, where a nucleophile attacks one of the carbon-carbon double bonds of the quinone ring. sci-hub.sescribd.com This is a common reaction for quinones and is often acid-catalyzed. sci-hub.se The chlorine substituent on the ring influences the regioselectivity of the addition. In the reaction of this compound with the thiol-containing compound nitrobenzenethiol (NBT), the primary mechanism is a Michael addition, followed by a vinylic substitution. nih.gov This results in the formation of both a monosubstituted and a disubstituted product. nih.gov The initial Michael addition leads to the formation of 2-((4-nitrophenyl)thio)benzene-1,4-diol. nih.gov The presence of the electron-withdrawing chlorine atom activates the quinone ring towards nucleophilic attack. nih.gov

Reactions with Thiols and Amines: Mechanistic Insights and Substituent Effects

The reactivity of this compound with nucleophiles like thiols and amines is characterized by a combination of Michael addition and vinylic substitution pathways. The presence of the electron-withdrawing chlorine atom activates the quinone ring, influencing the reaction mechanism and product distribution.

Studies involving the reaction of this compound with nitrobenzenethiol (NBT) have shown that the chlorine substituent makes the quinone more reactive compared to alkyl-substituted benzoquinones. The reaction proceeds through an initial Michael addition, followed by vinylic substitution of the chlorine atom. This sequence results in the formation of both monosubstituted and disubstituted products. Mass spectrometry and NMR spectroscopy have confirmed that the reaction with NBT yields 2-((4-nitrophenyl)thio)benzene-1,4-diol and 2,6-bis((4-nitrophenyl)thio)benzene-1,4-diol. The initial Michael addition is facilitated by the creation of a carbocation center on the quinone ring.

The nature of the substituent on the benzoquinone ring significantly affects the reaction's stoichiometry and the position of nucleophilic attack. In the case of this compound, the electron-withdrawing nature of the chlorine atom favors a direct nucleophilic vinylic substitution (SNV) mechanism, particularly after an initial Michael addition.

The reaction of 2,6-dichloro-1,4-benzoquinone (B104592) with N-(3-aminopropyl)-2-pipecoline in dichloromethane (B109758) at room temperature leads to the formation of a 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative. Similarly, the reaction of tetrachloro-1,4-benzoquinone with 4-tert-butylbenzylamine (B181582) results in a monosubstituted product, 2-(4-tert-butylbenzylamino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione. These reactions highlight the propensity of chloro-substituted benzoquinones to undergo nucleophilic substitution.

Vinylic Substitution Mechanisms

Nucleophilic vinylic substitution (SNV) is a key reaction mechanism for this compound. This pathway involves the direct replacement of the chlorine atom by a nucleophile. The reaction between this compound and nitrobenzenethiol (NBT) serves as a clear example of this mechanism, where the chlorine atom is substituted by the thiol group. This SNV reaction can occur after an initial Michael addition, leading to disubstituted products.

The SNV mechanism in vinylic halides can proceed through different pathways, including a concerted bimolecular mechanism (SNV2). The SNV2 mechanism can occur via two modes: an in-plane attack at the σ* orbital (SNVσ), resulting in an inversion of configuration, or an out-of-plane attack at the π* orbital (SNVπ), leading to retention of stereochemistry. In the context of this compound, the reaction with NBT demonstrates a direct nucleophilic vinylic substitution where the carbocation center created on the carbon bearing the chlorine atom is the target for the incoming nucleophile.

Formation of Substituted Quinones (e.g., Sulfonated Quinones)

The reaction of this compound with sulfur(IV) species, such as sodium sulfite (B76179) (Na₂SO₃), in aqueous solutions leads to the formation of sulfonated quinones through a process of reductive dehalogenation. In this reaction, the stoichiometry is typically 1:2 (chloro-benzoquinone:S(IV)), and one equivalent of chloride ion is produced. This indicates that instead of a simple reduction to the corresponding hydroquinone (B1673460), a more complex reaction involving the substitution of the chlorine atom and the addition of a sulfonate group occurs.

Cycloaddition Reactions

Diels-Alder Cycloadditions

This compound participates in Diels-Alder reactions, a type of [4+2] cycloaddition, with conjugated dienes to form cyclohexene (B86901) derivatives. These reactions are valuable for constructing six-membered rings with controlled regio- and stereochemistry.

An example is the reaction of this compound with levopimaric acid, which is accelerated in the presence of ionic liquids as catalysts. The use of a methylene (B1212753) chloride-hexane mixture as the solvent has been shown to provide good yields for this reaction. The regioselectivity of the [4+2] cycloaddition is not significantly affected by the catalyst.

[2+2] and [3+2] Cycloaddition Reactions with Unsaturated Systems

Quinones, including this compound, are known to undergo [2+2] and [3+2] cycloaddition reactions with various unsaturated compounds. For instance, the Lewis acid-catalyzed reaction of benzocyclobutenones (BCBs) with quinones can lead to diverse polycyclic molecules. Specifically, pyrazole-substituted BCBs can undergo a formal [3+2] cycloaddition with quinones, catalyzed by Sc(OTf)₃, to produce bicyclo[2.1.1]hexanes.

[2+4] and [6+4] Cycloaddition Reactions with Heteroaromatic Compounds

The reaction of masked o-benzoquinones with furan (B31954) derivatives can proceed through a polar stepwise mechanism, leading to formal [2+4] cycloadducts. The reaction is initiated by the nucleophilic attack of the furan ring on the dienone system of the masked o-benzoquinone, forming a zwitterionic intermediate. The closure of this intermediate results in the [2+4] cycloadduct. Theoretical studies using density functional theory (DFT) support this stepwise mechanism and explain the observed reactivity and selectivity.

The reaction of amidrazones with this compound in the presence of piperidine (B6355638) can lead to the formation of benzo[e]triazines and 1,2,4-triazolospirodeca-2,6,9-trien-8-ones, demonstrating complex cycloaddition and rearrangement pathways.

Other Reaction Types

Photochemical Reactions and Self-Substitution

The photochemistry of this compound (ClBQ) in aqueous or partially aqueous solutions is characterized by its efficient conversion into several products. nih.gov When irradiated with UV light (e.g., at 254 nm), ClBQ primarily yields the corresponding hydroquinone (chlorohydroquinone) and 2-hydroxy-1,4-benzoquinone (B196085). nih.gov The quantum yield for this photoconversion is high, estimated to be between 0.8 and 1.2 in an acetonitrile-water mixture. nih.gov

The process is initiated by the excitation of the ClBQ molecule to its triplet state. nih.gov This excited state reacts with water to form a transient photohydrate. nih.gov This intermediate is key to the subsequent formation of the final products through a redox reaction. nih.gov While the formation of semiquinone radicals is a minor pathway at low ClBQ concentrations, it becomes more significant in the presence of an H-atom donor like 2-propanol. nih.gov

A notable photochemical reaction of haloquinones, including this compound, is photoinduced self-substitution. This reaction occurs in the presence of certain hindered tertiary amines, such as N,N-dimethyl-t-butylamine, in a solvent like acetonitrile. researchgate.net The reaction is initiated by a photoinduced electron transfer from the amine to the quinone. rsc.org For various haloquinones, this process leads to the formation of novel oligo(halobenzoquinoid) compounds, including dimers, trimers, and pentamers. researchgate.net

Reactions with Diazonium Salts

The arylation of this compound with diazonium salts is an example of an electrophilic addition reaction that results in the formation of multiple disubstituted isomeric quinones. scribd.comcdnsciencepub.com Unlike some other substituted quinones that yield a single isomer, the reaction with this compound produces a mixture of 2,3-, 2,5-, and 2,6-disubstituted products. scribd.comcdnsciencepub.com The distribution of these isomers is significantly influenced by the nature of the substituent on the aryl diazonium salt. scribd.com

The reaction is typically conducted in an aqueous medium with an acetate (B1210297) buffer. cdnsciencepub.com A re-examination of this arylation has confirmed the presence of all three possible isomers in the product mixture. cdnsciencepub.com The reaction with diazotized p-nitroaniline, for example, allowed for the isolation and characterization of the three new isomeric chloro-p-nitrophenylbenzoquinones. cdnsciencepub.com

The product distribution for the reaction of this compound with various substituted phenyldiazonium chlorides is detailed in the table below. scribd.com

| Diazonium Salt Reagent | 2,3-Substitution Product Yield | 2,5-Substitution Product Yield | 2,6-Substitution Product Yield |

| Phenyldiazonium chloride | 8% | 75% | 17% |

| p-Chlorophenyldiazonium chloride | 28% | 35% | 37% |

| p-Nitrophenyldiazonium chloride | 41% | 19% | 40% |

Hydrolysis and Chlorination in Aqueous Systems

In aqueous environments, such as those found in drinking water distribution systems, substituted benzoquinones can undergo hydrolysis and reactions with disinfectants like chlorine. nih.govresearchgate.net While detailed kinetic studies on this compound are limited, research on the closely related 2,6-dichloro-1,4-benzoquinone (DCBQ) provides significant insights into these processes. For DCBQ, hydrolysis follows a rate law that is first-order with respect to both the quinone and the hydroxide (B78521) ion concentration. nih.govresearchgate.net

The photochemistry of this compound in aqueous solution leads to the formation of 2-hydroxy-1,4-benzoquinone, which is a product of hydrolysis. nih.gov Studies on tetrachloro-1,4-benzoquinone (chloranil) have shown that it hydrolyzes in alkaline solutions to produce trichlorohydroxyquinone and subsequently chloranilic acid. oieau.fr It is plausible that this compound undergoes a similar, though perhaps simpler, hydrolysis pathway where the chlorine atom is substituted by a hydroxyl group.

Furthermore, during water treatment processes, phenol (B47542) can react with chlorine dioxide to form various chlorinated by-products, including this compound and 2,5-dichloro-1,4-benzoquinone (B146525). nih.gov The stability of these compounds is then subject to the aqueous conditions. The reaction of DCBQ with free available chlorine has been shown to be a significant degradation pathway, proceeding even more rapidly than hydrolysis. nih.gov The reaction kinetics are complex, suggesting involvement of species like dichlorine monoxide (Cl₂O) in addition to free chlorine. nih.gov This indicates that in chlorinated water, this compound would likely be transformed through both hydrolysis and reaction with chlorine species.

Computational and Theoretical Studies

Quantum Mechanical Calculations and DFT Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the geometry, electronic properties, and reactivity of 2-Chloro-1,4-benzoquinone and its derivatives. DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G, 6-311G**), are frequently used to optimize molecular structures and predict properties like bond lengths and dihedral angles. nih.govscielo.org.za

For instance, studies on related polychlorinated biphenyl (B1667301) (PCB) quinones, which share the benzoquinone core, have utilized DFT (B3LYP/6-31G**) and Hartree-Fock (HF/3-21G) levels of theory to predict bond lengths. nih.gov These calculations provide good estimations of solid-state structures, with computed bond lengths showing strong correlation with experimental X-ray crystallography data. nih.gov For example, the C1-C1' bond length connecting the quinone and phenyl rings in chloro-substituted phenyl-benzoquinones was calculated to be around 1.48 Å. nih.gov

Furthermore, charge density analysis based on high-resolution X-ray diffraction data, supported by periodic quantum calculations, has been performed on related compounds like 2,5-dichloro-1,4-benzoquinone (B146525). researchgate.netresearchgate.net These studies use topological values at bond critical points and electrostatic potential isosurfaces to characterize intermolecular interactions, such as halogen bonds (C−Cl···O═C), which are crucial for understanding the crystal packing and solid-state behavior of these molecules. researchgate.net

Thermodynamic parameters for related chlorohydroquinones, the reduced form of chloro-benzoquinones, have also been calculated using DFT and HF methods. These computations yield values for thermal energy (E), entropy (S), and molar heat capacity (Cv), providing a deeper understanding of the compounds' stability and energy profiles. researchgate.net

Table 1: Calculated Thermodynamic Parameters for Chloro-hydroquinone Derivatives (B3LYP/3-21G)

| Parameter | Unit | 2-chlorobenzene-1,4-diol | 2,5-dichlorobenzene-1,4-diol | 2,3,5,6-tetrachlorobenzene-1,4-diol |

|---|---|---|---|---|

| Thermal Energy (E) | kcal/mol | 59.863 | 62.775 | 67.878 |

| Molar Heat Capacity (Cv) | cal/mol·K | 29.802 | 33.494 | 40.916 |

| Entropy (S) | cal/mol·K | 88.199 | 94.275 | 105.793 |

Data sourced from a study on chlorohydroquinone (B41787) compounds. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is extensively used to analyze the electronic structure of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (HOMO-LUMO gap). This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. scielo.org.za

Studies on substituted benzoquinones and their hydroquinone (B1673460) precursors have calculated these electronic properties. For 2-chlorobenzene-1,4-diol, DFT calculations with a 6-31G basis set determined the HOMO-LUMO energy gap to be 5.46 eV. scielo.org.zaresearchgate.net The analysis of HOMO and LUMO helps in understanding electron transfer processes, which are central to the redox chemistry of quinones. acs.org

Other important calculated parameters include ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). acs.org These values are indicative of a compound's ability to act as an electron donor or acceptor. For substituted benzoquinones, these properties are crucial for their participation in biological electron transport chains. acs.org

Molecular Electrostatic Potential (MEP) surfaces are also generated from these calculations. MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine atom would show positive potential, guiding molecular interactions. scielo.org.za

Table 2: Calculated Electronic Properties for Substituted Benzoquinones

| Compound | First Ionization Energy (Ei, eV) | Electron Affinity (Eea, eV) | HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|---|

| p-Benzoquinone | 9.96 | 1.89 | 8.07 |

| 2-Chloro-p-benzoquinone | 9.87 | 2.01 | 7.86 |

| 2,5-Dichloro-p-benzoquinone | 9.82 | 2.12 | 7.70 |

Data sourced from a study on the electronic structure of substituted benzoquinones. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orgelectrochemsci.org These models are developed by correlating calculated molecular descriptors with experimental data.

A notable application involving this compound is in the field of advanced oxidation processes. One study investigated the efficiency of monoaromatic compound oxidation by persulfate activated by quinones, including this compound (referred to as MCQ). frontiersin.org A QSAR model was established to predict the degradation rate constant (k) of various monoaromatics in this system. The model revealed that the reaction rate constant had a significant correlation with the charge on the most negative carbon atom (q⁻C). frontiersin.org

The derived QSAR model was presented as: -log k = -1.972 q⁻C - 0.589

This model demonstrated good statistical quality, indicating its predictive power. frontiersin.org Such models are valuable for understanding the reaction mechanism and for predicting the degradation efficiency of other pollutants under similar conditions. frontiersin.org

Table 3: Statistical Quality of the QSAR Model for Monoaromatic Oxidation

| Parameter | Value | Description |

|---|---|---|

| R² | 0.825 | Squared regression coefficient, indicates goodness of fit. |

| SEE | 0.105 | Standard error of the estimate. |

| F | 61.215 | Fisher's test value, indicates statistical significance. |

| Q²LOO | 0.766 | Leave-one-out cross-validation coefficient, indicates internal predictability. |

| R²pred | 0.636 | Predictive R-squared for the external test set. |

Data sourced from the study on quinone-activated persulfate oxidation. frontiersin.org

Molecular Dynamics Simulations of Interactions

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented in the provided context, studies on its parent compound, p-benzoquinone, offer significant insights into the methodologies and potential applications. MD simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time.

A QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid molecular dynamics simulation was performed to study p-benzoquinone in water. acs.org This approach treats the solute (p-benzoquinone) with a high level of theory (QM) and the solvent (water) with a more computationally efficient method (MM). The simulation provided a detailed picture of the solvation structure, showing that, on average, three water molecules form distinct solvation shells around each of the quinone's carbonyl groups through hydrogen bonding. acs.org The study also characterized the timescale of these interactions, finding that the hydrogen-bonded water molecules exchange with bulk water on a picosecond timescale (approximately 2.5 ps). acs.org

These findings are highly relevant for this compound. Similar QM/MM MD simulations could be employed to understand how the presence of the chlorine substituent alters the solvation dynamics and hydrogen bonding patterns compared to the parent compound. Such simulations are invaluable for predicting the behavior of the molecule in aqueous environments, which is crucial for applications in environmental chemistry and for understanding its interactions within biological systems.

Biological and Environmental Interactions of 2 Chloro 1,4 Benzoquinone

Biochemical Reactivity and Molecular Targets

2-Chloro-1,4-benzoquinone (2-Cl-BQ) is a reactive molecule that can interact with various biological macromolecules, leading to a range of cellular effects. Its reactivity stems from its electrophilic nature and its ability to participate in redox cycling.

Protein Modifications: Adduct Formation, Cross-linking, and Thiol Arylation

This compound is known to modify proteins through several mechanisms, including the formation of adducts, cross-linking, and arylation of thiol groups. scirp.org These modifications can alter the structure and function of proteins, potentially leading to cellular toxicity. cdc.govnih.gov

Studies using ribonuclease A (RNase) as a model protein have shown that 2-Cl-BQ can induce both oligomerization and polymeric aggregation. scirp.orgnih.gov The formation of protein oligomers is thought to occur through the oxidation of a lysine (B10760008) residue to an allysine, which then reacts with an intact lysine on another protein to form a covalent cross-link. researchgate.netutc.edu This process can lead to the formation of dimers, trimers, and higher-order aggregates. scirp.org Compared to similar compounds like 1,4-benzoquinone (B44022) (pBQ) and 2-methyl-1,4-benzoquinone (MBQ), 2-Cl-BQ has been shown to be the most efficient at inducing these modifications in RNase. nih.gov

In addition to cross-linking, 2-Cl-BQ can form covalent adducts with nucleophilic amino acid residues on proteins. scirp.org Kinetic studies have shown that 2-Cl-BQ reacts readily with lysine, serine, and threonine. scirp.org The formation of these adducts can further contribute to the alteration of protein structure and function.

The table below summarizes the observed protein modifications induced by 2-Cl-BQ and related benzoquinones on Ribonuclease A.

| Quinone | Protein Modification | Efficiency |

| This compound (CBQ) | Oligomerization, Polymeric Aggregation, Adduct Formation | Most Efficient |

| 1,4-Benzoquinone (pBQ) | Oligomerization, Polymeric Aggregation, Adduct Formation | Moderately Efficient |

| 2-Methyl-1,4-benzoquinone (MBQ) | Minimal Aggregation | Least Efficient |

This table summarizes the relative efficiency of different benzoquinones in inducing protein modifications in Ribonuclease A, as observed in laboratory studies. nih.gov

DNA Interactions and Adduct Characterization

This compound and its derivatives are capable of covalently binding to DNA, forming adducts that can potentially lead to genotoxicity. nih.gov The formation of these DNA adducts is a critical aspect of the molecule's biological activity.

Studies have shown that 2-phenyl-1,4-benzoquinones, which are structurally related to 2-Cl-BQ, can react with calf thymus DNA and individual deoxynucleoside-3'-monophosphates. nih.gov The resulting DNA adducts have been analyzed using ³²P-postlabeling techniques, revealing that the pattern and reactivity of adduct formation vary depending on the specific congener. nih.gov For instance, 2-chloro-BQ/HQ derivatives have been found to produce the highest levels of DNA adducts compared to other tested congeners. nih.gov

Further research into the reaction of tetrachloro-1,4-benzoquinone (Cl₄BQ), a more chlorinated analog, with DNA has provided insights into the types of adducts formed. acs.org These studies have identified adducts with deoxyguanosine (dGuo) and deoxycytidine (dCyd). acs.org While specific adducts of 2-Cl-BQ itself have not been as extensively characterized in the literature, the reactivity of related compounds suggests that it likely forms similar covalent adducts with DNA bases. The interaction with DNA is a significant factor in the toxicological profile of these compounds. tandfonline.com

The table below details the reactivity of different benzoquinone derivatives with DNA and its components.

| Compound | Reactivity with DNA | Adducts Formed with |

| 2-Chloro-BQ/HQ derivatives | High | DNA |

| 4-Chloro-BQ | Moderate | Cytosine, Adenine, Thymidine |

| 3,4,5-Trichloro-BQ/HQ | Low | DNA |

| Tetrachloro-1,4-benzoquinone (Cl₄BQ) | High | Deoxyguanosine, Deoxycytidine |

This table illustrates the varying reactivity of different chlorinated benzoquinones with DNA and the specific nucleobases they tend to form adducts with. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A significant aspect of the biochemical activity of this compound is its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). scirp.orgscielo.br This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. scielo.br This cycle can repeat, leading to the continuous production of ROS and the induction of oxidative stress within cells. smolecule.com

The potential for a quinone to participate in redox cycling is influenced by the stability of its semiquinone radical. scielo.br The presence of the chlorine substituent on the benzoquinone ring affects its electrochemical properties and, consequently, its ability to engage in redox cycling. researchgate.netescholarship.org

Enzymatic Biotransformation and Detoxification Pathways

The metabolism of this compound in biological systems involves enzymatic biotransformation and detoxification pathways. These processes can either lead to the deactivation of the compound or, in some cases, its conversion to other reactive metabolites.

One of the key metabolic pathways for chlorophenols, which are precursors to this compound, involves cytochrome P450 enzymes. cdc.govnih.gov For instance, human cytochrome P450 3A4 has been shown to metabolize 2,4-dichlorophenol (B122985) to 2-chloro-1,4-hydroquinone and subsequently to this compound. cdc.govnih.gov

Detoxification of quinones can occur through conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body. nih.gov Additionally, some microorganisms have been found to possess enzymatic systems capable of degrading and detoxifying chlorinated quinones. For example, in some Gram-positive bacteria, 2-chloro-4-nitrophenol (B164951) can be oxidized to chloro-1,4-benzoquinone, which is then converted to hydroxyl-1,4-benzoquinone through hydrolytic dechlorination and subsequently reduced. researchgate.net The white-rot fungus Phanerochaete chrysosporium is also known to transform 2,4-dichlorophenol into metabolites including this compound and 2-chloro-1,4-hydroquinone. mdpi.com

The table below outlines some of the known enzymatic biotransformation and detoxification pathways for this compound and its precursors.

| Organism/Enzyme System | Precursor | Metabolite(s) | Pathway |

| Human Cytochrome P450 3A4 | 2,4-Dichlorophenol | 2-Chloro-1,4-hydroxyquinone, this compound | Oxidation |

| Gram-positive bacteria | 2-Chloro-4-nitrophenol | Chloro-1,4-benzoquinone, Hydroxyl-1,4-benzoquinone | Oxidation, Hydrolytic dechlorination |

| Phanerochaete chrysosporium | 2,4-Dichlorophenol | This compound, 2-Chloro-1,4-hydroquinone | Transformation |

This table provides examples of how different biological systems metabolize this compound and its precursors. cdc.govnih.govresearchgate.netmdpi.com

Environmental Fate and Degradation

The environmental fate of this compound is influenced by various factors, including its susceptibility to photodegradation in aquatic environments.

Photodegradation Mechanisms and Products in Aquatic Environments

This compound can undergo photodegradation in aquatic environments when exposed to sunlight. researchgate.netacs.org The photochemical reactions of chloro-substituted p-benzoquinones in aqueous solutions have been studied, and the primary products are the corresponding hydroquinones and 2-hydroxy-1,4-benzoquinones. nih.govacs.orgresearchgate.net

The photodegradation process is initiated by the absorption of light, leading to the formation of an excited triplet state of the quinone. nih.govacs.org This excited state can then react with water to form a photohydrate intermediate. nih.govacs.org Subsequent reactions of this intermediate lead to the final degradation products. The quantum yield of this photoconversion is relatively high for monochloro- and dichloro-benzoquinones. nih.govacs.org

In the context of the photodegradation of the pesticide dicloran, this compound has been identified as an intermediate product. researchgate.netacs.org Studies have shown that the concentration of this compound formed during the photodegradation of dicloran can be higher in artificial seawater compared to distilled water, suggesting that salinity may influence the degradation pathway. researchgate.net

The table below summarizes the key aspects of the photodegradation of this compound in aquatic environments.

| Process | Key Intermediates | Final Products | Influencing Factors |

| Photodegradation | Triplet excited state, Photohydrate | Hydroquinones, 2-Hydroxy-1,4-benzoquinones | Sunlight, Salinity |

This table outlines the general mechanism and products of the photodegradation of this compound in water. researchgate.netacs.orgnih.govacs.org

Biodegradation by Microorganisms (e.g., Fungi) and Associated Enzymes

This compound is a notable intermediate in the biodegradation pathways of certain chlorinated phenols by various microorganisms, particularly fungi. The white-rot fungus, Phanerochaete chrysosporium, utilizes its extracellular enzymes, lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to oxidize 2,4-dichlorophenol. nih.govasm.org This initial oxidation step results in the formation of this compound. nih.govasm.org Subsequently, the fungus further metabolizes this intermediate. The this compound is reduced to 2-chloro-1,4-hydroquinone, which is then methylated to form 2-chloro-1,4-dimethoxybenzene (B1200979), a substrate for lignin peroxidase. nih.gov This intricate pathway demonstrates a cycle of oxidation, reduction, and methylation, ultimately leading to the removal of chlorine atoms from the aromatic ring before it is cleaved. nih.gov

Similarly, in the degradation of 2,4,6-trichlorophenol (B30397) by P. chrysosporium, an initial peroxidase-catalyzed reaction produces 2,6-dichloro-1,4-benzoquinone (B104592). nih.govgrafiati.com This is then reduced to 2,6-dichloro-1,4-dihydroxybenzene and subsequently undergoes reductive dechlorination to yield 2-chloro-1,4-dihydroxybenzene, a close derivative of the hydroquinone (B1673460) form of this compound. nih.govgrafiati.com

| Microorganism | Substrate | Key Enzymes | Role of this compound |

| Phanerochaete chrysosporium | 2,4-Dichlorophenol | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Intermediate formed via oxidation of the substrate. nih.govasm.org |

| Trametes versicolor | 2-Chlorophenol (B165306) | Laccase | Metabolite formed via laccase-correlated oxidation. nih.gov |

Formation and Transformation in Disinfection By-Products in Drinking Water Systems

The formation of this compound can occur as an intermediate during the degradation of more complex chlorinated compounds. For instance, it is formed during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene and in the degradation of 3,4-dichloroaniline (B118046) in specific plasma reactors. biocompare.com It is also a product of the oxidation of 2,4-dichlorophenol, a known pollutant, by peroxidases. nih.gov These precursor compounds can be present in raw water sources, and their reaction with disinfectants can lead to the generation of this compound.

Once formed, this compound can undergo further transformations. A significant reaction is dechlorination, which can yield 1,2,4-trihydroxybenzene. biocompare.com The stability and transformation of HBQs in water distribution systems are influenced by factors such as pH and the presence of residual disinfectants. nih.gov For example, the hydrolysis and chlorination rates of related HBQs are significantly dependent on pH. nih.gov This suggests that the persistence and fate of this compound in drinking water are dynamic and depend on the specific conditions of the water distribution system.

Hydrolysis and Other Abiotic Degradation Pathways

The abiotic degradation of this compound in aqueous environments is influenced by processes such as hydrolysis and photolysis. The decomposition of chlorosubstituted quinones in water can be a result of both hydrolysis and light-induced reactions (photolysis). semanticscholar.org For a related compound, 2,5-dichloro-1,4-benzoquinone (B146525), decomposition in aqueous solution under natural light was primarily attributed to photolysis, with the contribution from hydrolysis being considered negligible at neutral pH. semanticscholar.org

Studies on other chlorinated benzoquinones, such as tetrachloro-1,4-benzoquinone (chloranil), have shown that hydrolysis is favored under alkaline conditions and proceeds through consecutive hydrolytic dechlorination reactions. semanticscholar.orgscispace.com The photolysis of 1,4-benzoquinone in water is a complex process that leads to the formation of 2-hydroxy-1,4-benzoquinone (B196085) and hydroquinone. researchgate.net It is proposed that the triplet excited state of the quinone reacts with water. researchgate.net

For this compound specifically, a known abiotic transformation is dechlorination, which results in the formation of 1,2,4-trihydroxybenzene. biocompare.com This indicates that, similar to other related compounds, this compound is not inert in water and can be transformed through abiotic pathways, breaking down into other aromatic compounds. The specific kinetics and mechanisms are dependent on environmental factors like pH and exposure to sunlight.

Impacts on Biological Systems

Cellular Toxicity and Oxidative Stress

This compound (CBQ) exhibits cellular toxicity, a characteristic common to many quinones, which is often mediated through the induction of oxidative stress. ontosight.ai The toxicity of quinones is generally attributed to two primary mechanisms: the alkylation of essential cellular molecules like proteins and DNA, and the generation of reactive oxygen species (ROS) through redox cycling. scirp.org

In a comparative study, CBQ was found to exhibit slightly higher acute toxicity to zebrafish embryos than 2-methyl-1,4-benzoquinone (MBQ). Exposure to CBQ led to a significant increase in the levels of ROS. This elevation in ROS triggers a cellular defense response, enhancing the activities of key antioxidant enzymes. The study also revealed that CBQ exposure resulted in the upregulation of a greater number of genes compared to MBQ, indicating a more significant impact on developmental processes.

The general mechanism for quinone-induced oxidative stress involves a one-electron reduction of the quinone to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals, which can lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals. These ROS can cause oxidative damage to vital cellular components, including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and toxicity.

Influence on Enzyme Activity (e.g., Ribonuclease A, Urease)

This compound (CBQ) has been shown to significantly impact the structure and function of enzymes, as demonstrated in studies with Ribonuclease A (RNase). scirp.orgutc.edu When RNase is incubated with CBQ, it induces protein modification, leading to the formation of oligomers and extensive polymeric aggregates. scirp.org This polymerization effect of CBQ on RNase occurs more rapidly than that of the parent compound, 1,4-benzoquinone, suggesting the chloro-substituent enhances its reactivity towards the protein. scirp.org The proposed mechanisms for this action include the formation of adducts with nucleophilic amino acid residues on the protein and the generation of ROS via redox cycling between CBQ and its hydroquinone form, which can damage the protein. scirp.org Kinetic analysis showed that CBQ reacts with several amino acids, with calculated second-order rate constants for its reaction with Lysine, Serine, and Threonine. scirp.org

While direct studies on the inhibition of urease by this compound are limited, research on related chloro-substituted benzoquinones provides insight into its potential inhibitory effects. Chloro-substituted p-benzoquinones are noted to have a marked inhibitory effect on soil urease. tandfonline.com Studies on 1,4-benzoquinone and 2,5-dichloro-1,4-benzoquinone (DCBQ) show they act as potent, time- and concentration-dependent inactivators of jack bean urease. semanticscholar.orgtandfonline.com The mechanism of inhibition is believed to involve the arylation of essential thiol (sulfhydryl) groups within the enzyme's structure, leading to irreversible inactivation. nih.govsemanticscholar.org Given these findings, it is plausible that this compound also acts as a urease inhibitor through similar mechanisms involving modification of critical amino acid residues.

| Effect | Observation | Implication | Reference |

| Protein Modification | Causes oligomerization and polymeric aggregation of RNase. | Loss of native protein structure and function. | scirp.org |

| Reaction Kinetics | Reacts with amino acids like Lysine, Serine, and Threonine. | Covalent modification of the enzyme. | scirp.org |

| Comparative Reactivity | More effective in causing RNase polymerization than 1,4-benzoquinone. | The chlorine substituent enhances reactivity. | scirp.org |

Antioxidant Modulation and Inhibition of Activity

This compound influences biological systems by modulating their antioxidant defenses, a direct consequence of the oxidative stress it induces. Exposure of zebrafish embryos to this compound leads to a significant increase in the activity of several key antioxidant enzymes. Specifically, the activities of total superoxide dismutase, catalase, and glutathione (B108866) peroxidase are enhanced. This upregulation is a compensatory response by the organism to counteract the increased levels of reactive oxygen species (ROS) generated by the presence of this compound.

While the organism attempts to mitigate oxidative damage by boosting its antioxidant enzyme activity, this response highlights the disruptive impact of the compound on cellular redox homeostasis. The very need for an enhanced antioxidant defense signifies that the system is under stress. Furthermore, studies on related halobenzoquinones have shown that their toxicity can be reduced by the presence of antioxidants like N-acetyl-l-cysteine (NAC). This suggests that the cellular antioxidant systems can be overwhelmed by exposure to these compounds, and external antioxidants can provide a protective effect. The interaction of this compound with the antioxidant system is therefore a critical aspect of its biological impact, demonstrating a dynamic interplay between the compound's pro-oxidant nature and the cell's protective mechanisms. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

UV-Vis Spectrophotometry for Kinetic Monitoring

UV-Vis spectrophotometry is a powerful tool for monitoring the real-time kinetics of reactions involving 2-Chloro-1,4-benzoquinone. The quinone moiety acts as a chromophore, exhibiting characteristic absorbance bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Reactions such as nucleophilic substitution, addition, or redox processes typically lead to a modification of the conjugated π-system of the benzoquinone ring. This alteration results in a predictable change in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. By monitoring the change in absorbance at a specific wavelength over time, researchers can determine reaction rates and orders. For instance, in studies of related p-benzoquinones, photocatalytic transformations are systematically investigated by observing changes in the compound's concentration, which can be correlated with absorbance changes under different atmospheric conditions researchgate.net. The reduction of the quinone to a hydroquinone (B1673460), for example, results in the disappearance of the characteristic quinone absorption band, allowing for quantitative analysis of the reaction progress researchgate.net.

NMR Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of this compound and its reaction products. ¹H and ¹³C NMR provide definitive information about the molecular skeleton, while 2D-NMR techniques help establish complex connectivity and spatial relationships.

¹H NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the three protons on the quinone ring. Definitive analyses of 2-chlorobenzoquinone have been reported, providing a basis for its characterization auremn.org. The chemical shifts and coupling constants are sensitive to the electronic environment and are crucial for identifying the substitution pattern on the ring auremn.org.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons (C1 and C4) resonate at a characteristic downfield position, while the chemical shifts of the olefinic carbons are influenced by the chloro-substituent nih.govchemicalbook.com.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Varies | Multiplets | The three ring protons exhibit complex second-order effects. Definitive analysis requires advanced techniques auremn.org. |

| ¹³C | ~184.0 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~179.0 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~146.0 | Singlet | Carbon attached to Chlorine (C-Cl) |

| ¹³C | ~145.0 | Doublet | Olefinic Carbon (C-H) |

| ¹³C | ~138.0 | Doublet | Olefinic Carbon (C-H) |

| ¹³C | ~135.0 | Doublet | Olefinic Carbon (C-H) |

Note: Exact chemical shifts can vary based on the solvent and instrument frequency. Data is compiled from typical values for substituted benzoquinones. auremn.orgnih.govchemicalbook.com

In mechanistic studies, NMR is used to track the disappearance of starting material and the appearance of products. The formation of adducts or substituted quinones can be confirmed by the emergence of new signals and changes in the chemical shifts of the ring protons and carbons. For example, in reactions of related chloro-naphthoquinones with amines, ¹H NMR is used to confirm the structure of the resulting amino-naphthoquinone products by identifying signals for the substituent protons and observing shifts in the quinone ring protons scielo.br.

Mass Spectrometry (ESI-MS, GC-MS, LC-MS) for Product Identification and Adduct Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight of reaction products and characterizing complex adducts. Depending on the volatility and polarity of the analytes, various ionization methods and separation techniques are employed.

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for analyzing volatile and thermally stable derivatives of this compound. The NIST Mass Spectrometry Data Center contains GC-MS data for the parent compound, showing a molecular ion peak (m/z) at 142, corresponding to its molecular weight nih.gov.

LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry, often coupled with Electrospray Ionization (ESI), is highly effective for analyzing less volatile products and adducts formed in solution umb.edu. ESI-MS is particularly valuable for characterizing adducts of benzoquinones with biological nucleophiles like peptides nih.gov. In such studies, the formation of an adduct is identified by a specific mass shift corresponding to the addition of the quinone moiety to the peptide nih.gov. Tandem MS (MS/MS) experiments can then be used to fragment the adducted peptide, providing sequence information and pinpointing the exact site of modification nih.gov. This approach is critical for understanding the mechanisms by which quinones interact with biological macromolecules tandfonline.com.

Table 2: Key GC-MS Fragmentation Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 142 | High | Molecular Ion [M]⁺ |

| 114 | Medium | [M-CO]⁺ |

| 86 | Medium | [M-2CO]⁺ |

| 79 | Low | [M-CO-Cl]⁺ |

| 54 | High | C₄H₂⁺ fragment |

Data is based on typical fragmentation patterns for quinones and information from public databases. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound chemistry, EPR is essential for studying one-electron reduction pathways that lead to the formation of semiquinone radical anions.

The one-electron reduction of this compound generates its corresponding semiquinone radical. This species is EPR-active and produces a characteristic spectrum. The g-value, which is analogous to the chemical shift in NMR, is typically around 2.003-2.005 for semiquinone radicals, indicating significant spin density on oxygen or nitrogen atoms nih.govwashington.edu. The EPR spectrum will also exhibit a hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei (¹H) on the quinone ring. This splitting pattern provides definitive structural information about the radical intermediate nih.gov. Studies on related PCB-quinones have demonstrated that distinct EPR spectra can be obtained, allowing for the determination of hyperfine coupling constants for each proton on the ring nih.gov. The detection of such a radical intermediate by EPR provides direct evidence for a single-electron transfer mechanism in a given reaction.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, IR spectroscopy is used to confirm the presence of the key quinone functional groups and to monitor their transformation during a reaction.

The most prominent features in the IR spectrum of a benzoquinone are the strong absorption bands corresponding to the C=O and C=C stretching vibrations.

C=O Stretching: The carbonyl groups of the quinone ring typically exhibit strong, sharp absorption bands in the region of 1650-1700 cm⁻¹. The exact position is sensitive to substitution on the ring.

C=C Stretching: The olefinic double bonds within the ring give rise to absorptions in the 1580-1640 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

In mechanistic studies, the disappearance of the characteristic quinone C=O stretch, accompanied by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would provide clear evidence for the reduction of the quinone to a hydroquinone. Data for related substituted chlorobenzoquinones and chloronaphthoquinones confirm these characteristic absorption regions scielo.brnih.gov.

Crystallography and X-ray Structure Analysis

The crystal structure of this compound has been determined and its details are available in public databases such as the Crystallography Open Database (COD) under entry 7104201 nih.gov. X-ray analysis of related functionalized quinone derivatives confirms the expected geometric parameters and can reveal intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice researchgate.net. For mechanistic studies, X-ray crystallography is invaluable for unambiguously determining the structure of stable reaction products, thereby confirming the outcome of a proposed reaction pathway.

常见问题

Q. Methodological Insight

- Enzyme Activity : Optimize LiP activity at pH 3.0–4.0 with H₂O₂ as a co-substrate.

- Characterization : Use ESR to detect radical intermediates and HPLC-MS for product quantification.

What chemical synthesis routes exist for this compound, and how are reaction conditions optimized?

Basic Research Focus

Chemical synthesis often involves hypervalent iodine(III) reagents or oxidation of chlorophenols. For example, oxidation of 2-chlorophenol with potassium nitrosodisulfonate yields this compound as an intermediate. Optimal conditions include:

Q. Mechanistic Insight

- Pathway : Dicloran → this compound → 1,4-benzoquinone via semiquinone radicals.

- Analytical Tools : LC-MS/MS for tracking intermediates; ESR for radical detection .

How does this compound enhance persulfate-based oxidation processes?

Advanced Research Focus

this compound activates persulfate (PS) by generating sulfate radicals (SO₄·⁻) via semiquinone-mediated electron transfer. Applications include pollutant degradation (e.g., sulfamethoxazole):

Q. Table: Activation Efficiency

| Pollutant | Degradation (%) | Conditions | Reference |

|---|---|---|---|

| Sulfamethoxazole | 95 | pH 8, 1 mM PS | |

| 2,4-Dichlorophenol | 80 | pH 7, 0.5 mM quinone |

What analytical methods are recommended for detecting this compound in environmental samples?

Q. Advanced Research Focus

Q. Case Study :

- Sediment-Free Systems : No detection in freshwater due to photodegradation; use isotopically labeled internal standards (e.g., ¹³C-analogs) for accuracy .

What toxicity mechanisms are proposed for this compound in aquatic organisms?

Advanced Research Focus

this compound disrupts redox balance via quinone-mediated oxidative stress:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。